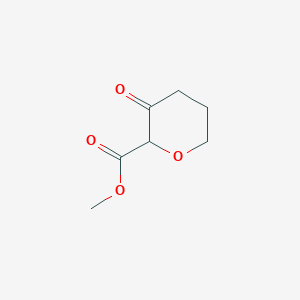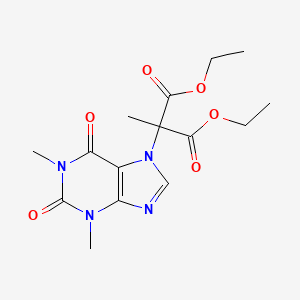
Lithium nickel fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate is a chemical compound that belongs to the purine-2,6-dione derivatives. These compounds are known for their diverse biological activities, including analgesic and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
The synthesis of diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate involves several steps. Typically, the synthetic route includes the alkylation of purine-2,6-dione derivatives with appropriate alkylating agents under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential analgesic and anti-inflammatory activities.
Industry: The compound may be used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A . These interactions lead to its analgesic and anti-inflammatory effects by modulating pain and inflammatory pathways .
Comparaison Avec Des Composés Similaires
Diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate can be compared with other similar compounds such as:
8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives: These compounds also exhibit analgesic and anti-inflammatory properties but may differ in their potency and pharmacokinetic profiles.
4-arylpiperazinylalkyl derivatives of purine-2,6-dione: These derivatives have been studied for their analgesic properties and may offer different therapeutic benefits.
The uniqueness of diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate lies in its specific molecular interactions and potential therapeutic applications .
Propriétés
Numéro CAS |
62787-55-7 |
|---|---|
Formule moléculaire |
C15H20N4O6 |
Poids moléculaire |
352.34 g/mol |
Nom IUPAC |
diethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-methylpropanedioate |
InChI |
InChI=1S/C15H20N4O6/c1-6-24-12(21)15(3,13(22)25-7-2)19-8-16-10-9(19)11(20)18(5)14(23)17(10)4/h8H,6-7H2,1-5H3 |
Clé InChI |
CCURPRVGQZXQRA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C(=O)OCC)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


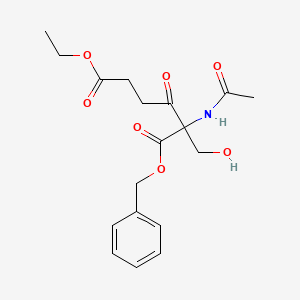
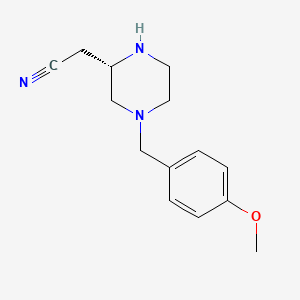
![2-Chloro-1-methylbicyclo[2.2.1]heptane](/img/structure/B14011079.png)
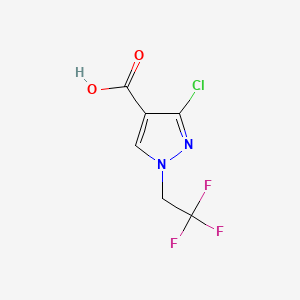
![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)
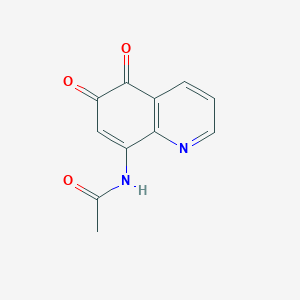
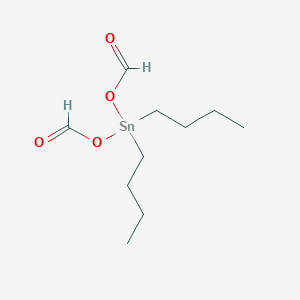
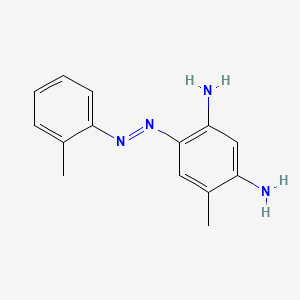
![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)
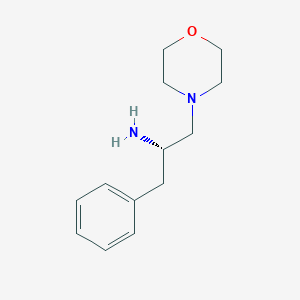
![1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol](/img/structure/B14011132.png)
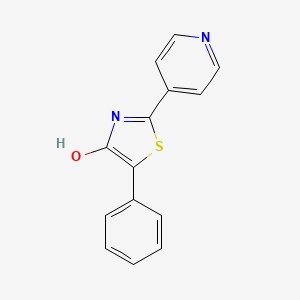
![cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B14011136.png)
